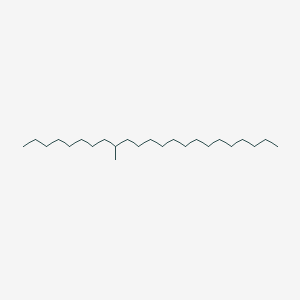

9-Methyltricosane

Beschreibung

9-Methyltricosane (C₂₄H₅₀) is a methyl-branched alkane characterized by a 23-carbon backbone with a methyl group at the ninth position. It is a component of insect cuticular hydrocarbons (CHCs) and plays a role in chemical communication, particularly as a pheromone in species such as Drosophila melanogaster . Studies have identified its presence in the epicuticular wax layer of abdominal tergites, though its specific biological function remains less understood compared to related compounds like 7-methyltricosane . In social insects such as Protopolybia exigua, this compound is detected in varying concentrations across developmental stages, with the highest levels observed in adult workers (0.73 ± 0.01 μg/mg) compared to larvae or pupae .

Eigenschaften

CAS-Nummer |

69526-87-0 |

|---|---|

Molekularformel |

C24H50 |

Molekulargewicht |

338.7 g/mol |

IUPAC-Name |

9-methyltricosane |

InChI |

InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3 |

InChI-Schlüssel |

LONYBAXSVHLIBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.

Reduction: Although already fully saturated, any impurities or unsaturated derivatives can be hydrogenated to yield pure this compound.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often requiring UV light or radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed:

Oxidation: Methylated alcohols, ketones, or carboxylic acids.

Reduction: Pure this compound.

Substitution: Halogenated derivatives such as 9-chloromethyltricosane.

Wissenschaftliche Forschungsanwendungen

9-Methyltricosane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.

Biology: Studied for its role in insect cuticular lipids, which are crucial for waterproofing and chemical signaling.

Industry: Utilized in the formulation of lubricants and as a reference compound in the petrochemical industry

Wirkmechanismus

The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

9-Methyltricosane belongs to a broader class of methyl-branched alkanes. Below is a comparison with key analogs:

Key Observations:

- Chain Length and Function : Longer-chain analogs like 9-methylheptacosane (C28) are associated with physical protection (e.g., waterproofing), whereas shorter chains like this compound (C24) may prioritize signaling efficiency due to lower molecular weight and volatility .

- Branching vs. Linearity : Linear tricosane (C23H48) is more abundant in P. exigua larvae than branched this compound, suggesting divergent roles in development vs. adult communication .

- Unsaturation : 9-Tricosene (C23H46), an unsaturated variant, may exhibit distinct interactions with olfactory receptors compared to saturated methyl-branched alkanes .

Research Findings and Data Highlights

Concentration Variability in Protopolybia exigua

| Developmental Stage | This compound (μg/mg) | Tricosane (μg/mg) |

|---|---|---|

| Adult Worker | 0.73 ± 0.01 | 0.31 ± 0.03 |

| Larvae | 0.05 ± 0.00 | 2.54 ± 0.26 |

| Pupae | 0.02 ± 0.01 | 0.48 ± 0.20 |

Genetic Associations in D. melanogaster

A 3-bp deletion in the G-oα47A gene promoter correlates with altered this compound levels, implicating G protein signaling in pheromone regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.